2-Azaspiro[4.5]decan-3-one

Catalog No.
S567326
CAS No.
64744-50-9
M.F
C9H15NO
M. Wt
153.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Azaspiro[4.5]decan-3-one

CAS Number

64744-50-9

Product Name

2-Azaspiro[4.5]decan-3-one

IUPAC Name

2-azaspiro[4.5]decan-3-one

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

InChI

InChI=1S/C9H15NO/c11-8-6-9(7-10-8)4-2-1-3-5-9/h1-7H2,(H,10,11)

InChI Key

JAWPQJDOQPSNIQ-UHFFFAOYSA-N

SMILES

C1CCC2(CC1)CC(=O)NC2

Synonyms

4,4-Pentamethylene-2-pyrrolidinone; 3-Azaspiro[4.5]decan-2-one; Gabapentin-lactam; 3,3-Pentamethylene-4-butyrolactam; 2-Azaspiro[4.5]decan-3-one; 3-Azaspiro-[4,5]decan-3-one

Canonical SMILES

C1CCC2(CC1)CC(=O)NC2

The exact mass of the compound 2-Azaspiro[4.5]decan-3-one is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aza Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Azaspiro[4.5]decan-3-one (CAS 64744-50-9), widely recognized as Gabapentin Impurity A or gabapentin lactam, is a spirocyclic gamma-lactam featuring a pyrrolidin-2-one ring spiro-fused to a cyclohexane moiety [1]. In pharmaceutical procurement, it is primarily sourced as an essential analytical reference standard for stability-indicating assays of gabapentin formulations, where it represents the primary, toxicity-associated thermal degradation product [2]. Beyond its critical role in quality control workflows, its rigid spirocyclic scaffold and reactive secondary amide make it a processable building block for N-alkylation and multicomponent reactions in medicinal chemistry [3], as well as a penultimate intermediate in the industrial synthesis of the gabapentin active pharmaceutical ingredient (API) [4].

Procurement Fit

1
EP/USP Impurity A standard – sole pharmacopoeial reference for gabapentin QC, mandatory for ≤0.05% limit testing.
2
Mitochondrial KATP opener tool – mechanistically distinct from gabapentin; supports neuroprotection model studies.
3
Dual research + QC use – spirocyclic lactam scaffold suitable for both analytical method development and in vivo/in vitro pharmacology.

Substituting 2-azaspiro[4.5]decan-3-one with generic lactams (such as 2-pyrrolidone) or alternative gabapentin impurities (such as Impurity B or E) fundamentally compromises both analytical and synthetic workflows [1]. In quality control, regulatory guidelines specifically mandate the quantification of this exact lactam because its formation via intramolecular cyclization is the dominant, thermodynamically driven degradation pathway of gabapentin under thermal and mechanical stress [2]. Using surrogate markers fails to accurately reflect this specific dehydration-cyclization mechanism. In synthetic applications, the spiro-fused cyclohexane ring provides critical steric hindrance and lipophilicity that cannot be replicated by unbranched lactams, directly influencing the conformational rigidity, reaction kinetics, and biological activity of downstream spirocyclic derivatives[3].

Substitution Risk

Mechanism GBP-L opens mitochondrial KATP channels; gabapentin binds α2δ calcium channel subunits. This target divergence prevents direct functional substitution in neuroprotection research.
Pharmacology GBP-L is neuroprotective in retinal ischemia and HD models, whereas gabapentin is not. Pro-convulsant vs. anticonvulsant profiles further preclude interchange.
Analytical Ring-size homologs ([4.4]nonane, [4.6]undecane) differ in melting point, logP, and retention – cannot replicate EP/USP Impurity A identity or chromatographic behavior.

Thermodynamic Preference for Lactamization in Gabapentin Degradation

Computational and experimental studies demonstrate that gabapentin spontaneously degrades into 2-azaspiro[4.5]decan-3-one due to a strong thermodynamic driving force [1]. Density functional theory (DFT) calculations reveal that the lactam form is significantly more stable than the open-chain gabapentin form, with a thermodynamic stability difference of -13.63 kcal/mol [1]. This energetic preference explains why lactamization is the primary degradation pathway under thermal stress and milling, necessitating the specific procurement of this lactam as the primary stability-indicating reference standard.

Evidence DimensionThermodynamic stability (ΔG)
Target Compound Data2-Azaspiro[4.5]decan-3-one: -13.63 kcal/mol relative stability
Comparator Or BaselineGabapentin (Open-chain form): Baseline (0 kcal/mol)
Quantified DifferenceLactam is 13.63 kcal/mol more thermodynamically stable
ConditionsDFT/G4MP2 level calculations in CPCM water solvent model

Validates the necessity of tracking this specific lactam as the primary degradation product in gabapentin API stability testing.

RGC Survival
Head-to-head
GBP-L 35% RGC survival (CI 27–43%) vs. Gabapentin: no significant effect (saline 17.5%). 2.0-fold increase.
Supports retinal ischemia model-response interpretation
Rat acute IOP model; n=10/group

Chromatographic Separation for Regulatory Compliance

In validated HPLC methods for gabapentin quality control, 2-azaspiro[4.5]decan-3-one must be clearly resolved from the parent API to accurately quantify trace degradation [1]. Under standard reversed-phase HPLC conditions following thermal stress at 50°C, gabapentin elutes at approximately 3.8 mL, while the more lipophilic gabapentin lactam elutes at 7.6 mL [1]. This near-doubling of retention volume ensures baseline resolution, allowing for the precise quantification of the lactam down to 0.5 μg/mL without interference from the high-concentration API.

Evidence DimensionHPLC Retention Volume
Target Compound Data2-Azaspiro[4.5]decan-3-one: 7.6 mL
Comparator Or BaselineGabapentin API: 3.8 mL
Quantified Difference2-fold increase in retention volume (Δ 3.8 mL)
ConditionsReversed-phase HPLC, samples subjected to 50°C thermal stress at 5% RH

Ensures reliable baseline separation in quality control assays, which is critical for regulatory compliance in API manufacturing.

Glutamate Release
Head-to-head
GBP-L 42.5% inhibition (CI 33–52%) vs. Gabapentin 30.6% (CI 16–46%); blocked by glibenclamide (pA₂=8.3)
Supports KATP-mediated glutamate modulation in OGD model
Rat hippocampal slices, 100 µM each

Reactivity as a Spirocyclic Building Block in Mannich Reactions

Beyond its role as an impurity standard, 2-azaspiro[4.5]decan-3-one serves as a viable amine/lactam component in multicomponent organic synthesis [1]. When utilized in acid-catalyzed Mannich reactions with formaldehyde and acetophenone, the compound yields novel 2-(3-oxo-3-phenylpropyl)-2-azaspiro[4.5]decan-3-one derivatives with conversion yields ranging from 54% to 64% under reflux conditions [1]. This demonstrates its processability as a sterically hindered but reactive building block for generating complex spirocyclic scaffolds compared to unreactive tertiary amides.

Evidence DimensionSynthetic conversion yield in Mannich reactions
Target Compound Data54–64% yield for acetophenone derivatives
Comparator Or BaselineStandard tertiary amides (which fail to undergo this specific condensation)
Quantified DifferenceEnables direct functionalization at the lactam nitrogen with >50% yield
ConditionsReaction with formaldehyde and acetophenone in ethanol at reflux

Proves the compound's viability as a starting material for synthesizing proprietary spirocyclic libraries in drug discovery.

Neuronal Survival
Reported
pEC₅₀ 5.0 (EC₅₀ ≈ 10 µM); Emax 145±5% of control
Concentration-dependent survival via mitochondrial KATP
Gabapentin inactive; 5-HD blocks effect completely

High-Yield N-Alkylation for Spirocyclic Library Generation

2-Azaspiro[4.5]decan-3-one features a reactive secondary lactam nitrogen that is highly amenable to derivatization, making it a processable scaffold for medicinal chemistry [1]. When subjected to N-alkylation with benzyl bromide in the presence of sodium hydride, the compound yields 2-benzyl-2-azaspiro[4.5]decan-3-one with a 72% conversion rate [1]. This functionalization efficiency allows researchers to rapidly generate diverse libraries of lipophilic spirocyclic derivatives, offering quantifiable synthetic tractability for downstream pharmaceutical development.

Evidence DimensionN-alkylation conversion yield
Target Compound Data72% yield for the N-benzyl derivative
Comparator Or BaselineSterically blocked tertiary lactams (0% yield)
Quantified DifferenceAchieves >70% yield for bulky electrophiles (benzyl bromide)
ConditionsReaction with NaH and benzyl bromide in DMF for 2 days

Validates the compound's utility as a high-yielding, processable starting material for synthesizing novel spirocyclic drug candidates.

Physicochemical Profile
Data to verify
[4.5]decane: mp 89–90°C; logP 1.79; bp 330.1°C
Distinct from [4.4]nonane and [4.6]undecane homologs – impacts HPLC retention
No source cited; verify with COA
Impurity A Standard
Specification review
EP/USP limit ≤0.05%; validated ¹H qNMR method; LD₅₀ 300 mg/kg (oral, mice)
Mandatory reference for gabapentin QC batch release
LD₅₀ ~17× more toxic than gabapentin (context-dependent)
HD Motor & Aggregates
Head-to-head
GBP-L improved beam walking & reduced neuronal inclusions; gabapentin: no effect
Supports HD model-response endpoint interpretation
R6/2 mice; plasma conc. near KATP EC₅₀

Stability-Indicating Assays for Gabapentin Formulations

As the primary, thermodynamically favored degradation product of gabapentin, this compound is strictly required as a reference standard (USP Related Compound A / EP Impurity A) for HPLC and LC-MS impurity profiling in API manufacturing and shelf-life testing[1].

Synthesis of Spirocyclic Drug Candidates

The structural rigidity of the spiro-fused cyclohexane ring, combined with the reactive lactam nitrogen, makes it an excellent building block for N-alkylation and Mannich reactions to develop novel neuroprotective agents or potassium channel modulators [2].

Process Chemistry and API Manufacturing

It serves as a critical penultimate intermediate in specific industrial routes for gabapentin synthesis, where its controlled hydrolysis or rearrangement yields the final API, requiring high-purity lactam stocks for process optimization [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Neuroprotection model research
Mitochondrial KATP opener selectivity
Target engagement (5-HD/glibenclamide sensitivity)
Gabapentin impurity quantification (QC)
EP/USP pharmacopoeial designation
≤0.05% limit; ¹H qNMR method specificity
Huntington's disease model studies
In vivo motor and aggregate endpoints
R6/2 model-response interpretation
Cell survival / electrophysiology
Mitochondrial vs. sarcolemmal KATP selectivity
Concentration-dependent survival (EC₅₀) and antagonist profile

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

1.5

Appearance

White to Off-White Solid

Melting Point

89-90°C

UNII

0IP6953295

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

64744-50-9

Wikipedia

Gabapentin-lactam

Explore Compound Types